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Compound of Interest

Compound Name: 3-(Tert-butoxy)propan-1-amine

Cat. No.: B021220

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 3-(Tert-butoxy)propan-1-amine, a key building block in pharmaceutical and materials
science research. The information is tailored for researchers, scientists, and drug development
professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) characteristics.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for 3-(Tert-butoxy)propan-1-
amine, the following data tables are based on established principles of spectroscopy and data
from analogous compounds. These tables provide a reliable prediction of the expected spectral
characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Spectrum (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm
~2.75 Triplet 2H -CH2-NH:2
~3.40 Triplet 2H -O-CHz2-
~1.70 Quintet 2H -CH2-CH2-CH2-
~1.18 Singlet OH -C(CHs)3
~1.50 (broad) Singlet 2H -NH2

13C NMR (Carbon-13) Spectrum (Predicted)
Chemical Shift (6) ppm Assignment
~72.5 -C(CHs)3
~61.0 -O-CHz2-
~40.0 -CH2-NH:2
~32.0 -CH2-CH2-CH2-
~275 -C(CHs)3

Infrared (IR) Spectroscopy

The IR spectrum of 3-(Tert-butoxy)propan-1-amine is expected to show characteristic

absorption bands for its primary amine and ether functional groups.
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Wavenumber (cm~?)

Intensity

Assignment

3380 - 3250 Medium, Broad (two bands) N-H stretch (primary amine)[1]
2970 - 2860 Strong C-H stretch (aliphatic)

1650 - 1580 Medium N-H bend (primary amine)[1]
1190 - 1170 Strong C-O-C stretch (ether)

1100 - 1000 Medium C-N stretch (aliphatic amine)[1]
910 - 665 Broad N-H wag (primary amine)[1]

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum of 3-(Tert-butoxy)propan-1-amine is predicted to

show a molecular ion peak and characteristic fragmentation patterns.

m/z Relative Intensity Assignment

131 Low [M]* (Molecular lon)

116 Medium [M - CHs]*

74 Medium [M - CaHsO]*

57 High [CaHo]* (tert-butyl cation)
30 High [CHz2NH2]*

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 3-(Tert-butoxy)propan-1-amine (typically 5-25 mg) is prepared in a deuterated
solvent (e.g., CDCIs, D20, or DMSO-ds) in a5 mm NMR tube.[2] The choice of solvent is
critical to avoid overlapping signals with the analyte. The spectrum is recorded on a
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spectrometer operating at a frequency of 300 MHz or higher for tH NMR and 75 MHz or higher
for 3C NMR. For *H NMR, 16 to 32 scans are typically acquired, while 13C NMR may require
several hundred to thousands of scans to achieve an adequate signal-to-noise ratio. Chemical
shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. For the identification of the N-H
protons, a D20 exchange experiment can be performed where a few drops of deuterium oxide
are added to the NMR tube, and the spectrum is re-acquired; the N-H proton signals will
disappear or significantly decrease in intensity.[3]

Infrared (IR) Spectroscopy

For a liquid sample like 3-(Tert-butoxy)propan-1-amine, Attenuated Total Reflectance (ATR) is
a common and convenient technique.[4] A small drop of the neat liquid is placed directly on the
ATR crystal (e.g., diamond or zinc selenide).[4] A background spectrum of the clean, empty
ATR crystal is recorded first. Then, the sample is applied, and the sample spectrum is acquired.
The instrument software automatically subtracts the background spectrum from the sample
spectrum to produce the final IR spectrum. Typically, 16 to 32 scans are co-added at a
resolution of 4 cm~* over a range of 4000 to 400 cm~1.[5]

Mass Spectrometry (MS)

Electron lonization (El) mass spectrometry is a standard method for the analysis of relatively
volatile, low molecular weight organic compounds.[6][7] The sample is introduced into the ion
source of the mass spectrometer, typically via a direct insertion probe or as the eluent from a
gas chromatograph. In the ion source, the sample molecules are bombarded with a high-
energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][8] The
resulting positively charged ions are then accelerated and separated by a mass analyzer (e.g.,
a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).[6] The
detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 3-(Tert-butoxy)propan-1-amine.
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General Spectroscopic Analysis Workflow
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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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